5-Chloro-2-(trifluoromethylthio)pyridine-3-amine
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Overview
Description
5-Chloro-2-(trifluoromethylthio)pyridine-3-amine: is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the 5th position, a trifluoromethylthio group at the 2nd position, and an amine group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethylthio)pyridine-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-(trifluoromethylthio)pyridine, followed by amination at the 3rd position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethylthio)pyridine-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can modify the pyridine ring or the amine group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-(trifluoromethylthio)pyridine-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and in the design of new drugs.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethylthio)pyridine-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The chlorine and amine groups contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a chlorine atom at the 2nd position and a trifluoromethyl group at the 5th position.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated derivative with a chlorine atom at the 3rd position and a trifluoromethyl group at the 5th position.
Uniqueness
5-Chloro-2-(trifluoromethylthio)pyridine-3-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
Molecular Formula |
C6H4ClF3N2S |
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Molecular Weight |
228.62 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethylsulfanyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4ClF3N2S/c7-3-1-4(11)5(12-2-3)13-6(8,9)10/h1-2H,11H2 |
InChI Key |
WTESFYZNKPIBAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)SC(F)(F)F)Cl |
Origin of Product |
United States |
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